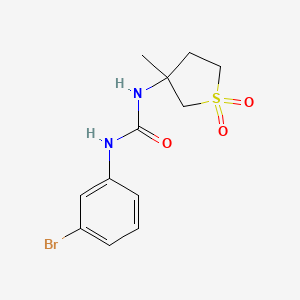![molecular formula C25H25FN2O6 B12215048 N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide)](/img/structure/B12215048.png)
N,N'-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorophenyl group and two dimethoxybenzamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) typically involves the condensation reaction of 2-fluorobenzoyl chloride with 3,4-dimethoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
N,N’-[(2-fluorophenyl)methanediyl]bis(3,4-dimethoxybenzamide) can be compared with other similar compounds, such as:
- N-(2-fluorophenyl)-3,5-dimethoxybenzamide
- N-(4-fluorophenyl)-3,4-dimethoxybenzamide
- N-(2,3-difluorophenyl)-2-fluorobenzamide
These compounds share structural similarities but differ in their specific substituents and chemical properties.
Properties
Molecular Formula |
C25H25FN2O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[[(3,4-dimethoxybenzoyl)amino]-(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H25FN2O6/c1-31-19-11-9-15(13-21(19)33-3)24(29)27-23(17-7-5-6-8-18(17)26)28-25(30)16-10-12-20(32-2)22(14-16)34-4/h5-14,23H,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
CXIMULVXRTWWSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12214967.png)
![N-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxamide](/img/structure/B12214977.png)
![4-[7-bromo-5-(2-chlorophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]-4-oxobutanoic acid](/img/structure/B12214984.png)
![2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B12214996.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12215004.png)
![4-[5-(3-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12215006.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215008.png)

![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12215016.png)

![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12215035.png)


![7-(4-fluorophenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12215047.png)
